Cas no 2034563-07-8 (N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)

N-(2-{5,7-ジオキソ-5H,6H,7H-ピロロ[3,4-b]ピリジン-6-イル}エチル)-1-メチル-1H-ピラゾール-4-スルホンアミドは、高度に特異的な分子構造を持つ化合物です。ピロロピリジン骨格とピラゾールスルホンアミド基を有し、生化学的プロセスにおける標的結合能に優れています。特にキナーゼ阻害や酵素調節分野での応用が期待され、高い選択性と低い細胞毒性が特徴です。結晶性が良好で安定性に優れ、創薬研究におけるリード化合物としての利用価値が高いです。分子内のスルホンアミド基は水溶性向上に寄与し、バイオアベイラビリティの改善が可能です。

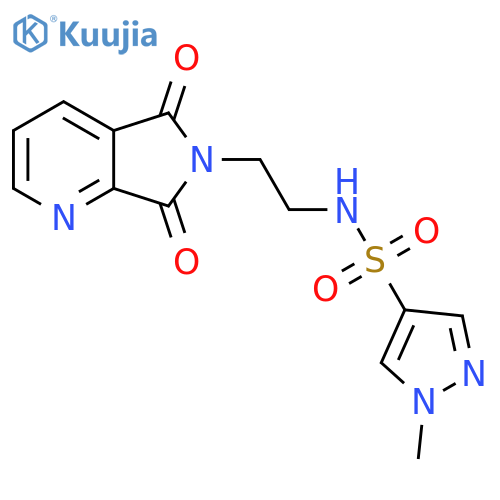

2034563-07-8 structure

商品名:N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- 2034563-07-8

- F6561-9165

- N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

- AKOS026699572

- N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide

- N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

-

- インチ: 1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3

- InChIKey: BCWUIARPRDOASY-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NN(C)C=1)(NCCN1C(C2C(=CC=CN=2)C1=O)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 335.06882509g/mol

- どういたいしつりょう: 335.06882509g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 590

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 123Ų

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6561-9165-2μmol |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-1mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-20mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 20mg |

$148.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-10mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 10mg |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-15mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-20μmol |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-40mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 90%+ | 40mg |

$210.0 | 2023-05-17 | |

| Life Chemicals | F6561-9165-5μmol |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 5μmol |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-3mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6561-9165-5mg |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide |

2034563-07-8 | 5mg |

$103.5 | 2023-09-08 |

N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

2034563-07-8 (N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo3,4-bpyridin-6-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬